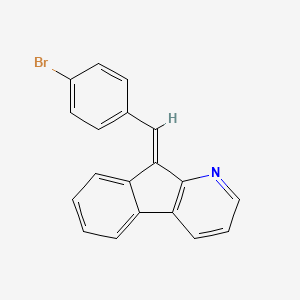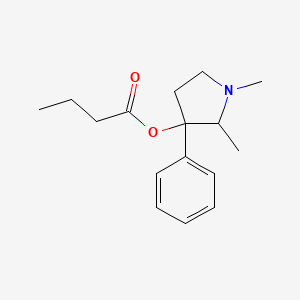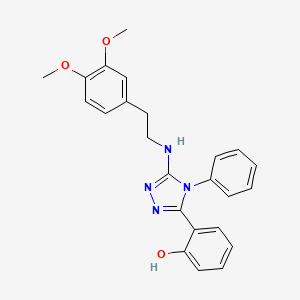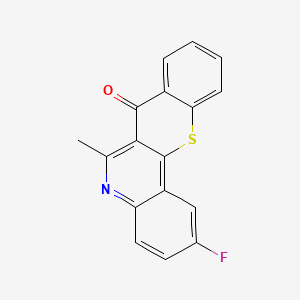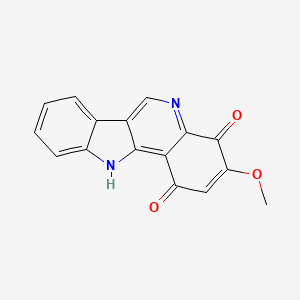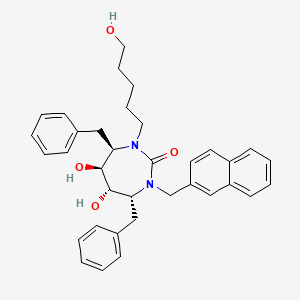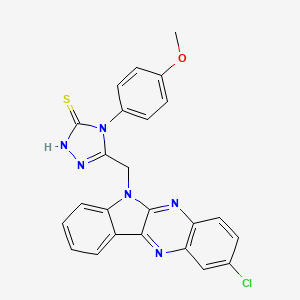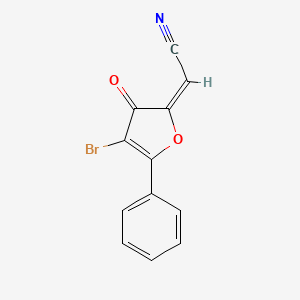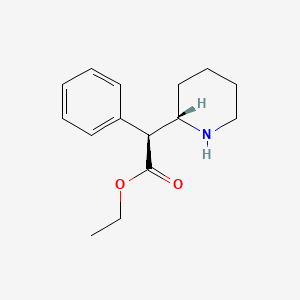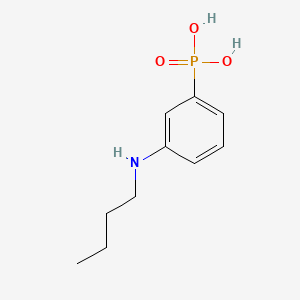
4-Formyl-1-methyl-4-phenyl-1-propylpiperidinium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Formyl-1-methyl-4-phenyl-1-propylpiperidinium iodide is an organic compound with the molecular formula C12H12IN. It is a derivative of piperidinium, characterized by the presence of a formyl group, a methyl group, a phenyl group, and a propyl group attached to the piperidinium ring. This compound is known for its neurotoxic properties and is often studied in the context of neurodegenerative diseases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-1-methyl-4-phenyl-1-propylpiperidinium iodide typically involves the reaction of 4-phenylpiperidine with formaldehyde and methyl iodide under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with propyl iodide to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Formyl-1-methyl-4-phenyl-1-propylpiperidinium iodide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium chloride (NaCl), sodium bromide (NaBr)
Major Products
Oxidation: 4-Carboxy-1-methyl-4-phenyl-1-propylpiperidinium iodide
Reduction: 4-Hydroxymethyl-1-methyl-4-phenyl-1-propylpiperidinium iodide
Substitution: 4-Formyl-1-methyl-4-phenyl-1-propylpiperidinium chloride or bromide
Aplicaciones Científicas De Investigación
4-Formyl-1-methyl-4-phenyl-1-propylpiperidinium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying piperidinium derivatives.
Biology: Studied for its neurotoxic effects and its role in neurodegenerative diseases such as Parkinson’s disease.
Medicine: Investigated for its potential therapeutic applications and its effects on neuronal cells.
Industry: Used in the production of specialized chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The neurotoxic effects of 4-Formyl-1-methyl-4-phenyl-1-propylpiperidinium iodide are primarily due to its ability to inhibit mitochondrial respiration. The compound is taken up by dopaminergic neurons through the dopamine transporter and accumulates in the mitochondria. It inhibits complex I of the electron transport chain, leading to the production of reactive oxygen species and subsequent neuronal cell death. This mechanism is similar to that of other neurotoxic compounds such as MPP+ .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methyl-4-phenylpyridinium iodide (MPP+)
- 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
- 4-Phenylpyridine
Uniqueness
4-Formyl-1-methyl-4-phenyl-1-propylpiperidinium iodide is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo various chemical transformations and its specific mechanism of action make it a valuable compound for scientific research.
Propiedades
Número CAS |
97595-14-7 |
|---|---|
Fórmula molecular |
C16H24INO |
Peso molecular |
373.27 g/mol |
Nombre IUPAC |
1-methyl-4-phenyl-1-propylpiperidin-1-ium-4-carbaldehyde;iodide |
InChI |
InChI=1S/C16H24NO.HI/c1-3-11-17(2)12-9-16(14-18,10-13-17)15-7-5-4-6-8-15;/h4-8,14H,3,9-13H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
WABLOUSAZHTDSM-UHFFFAOYSA-M |
SMILES canónico |
CCC[N+]1(CCC(CC1)(C=O)C2=CC=CC=C2)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


